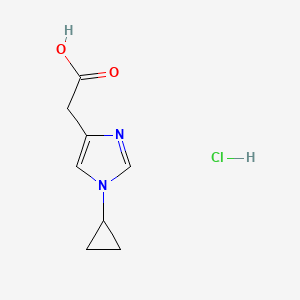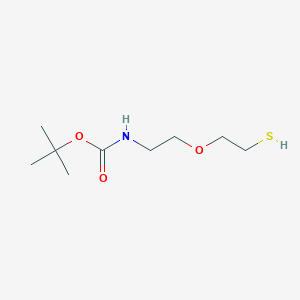
tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, which is known for its bulky nature and its ability to protect functional groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-sulfanylethoxy)ethylamine. The reaction is usually carried out in an inert atmosphere using a solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid or other strong acids are employed to remove the carbamate group.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding amine after removal of the carbamate group.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is used as a protecting group for amines. Its stability under various reaction conditions makes it a valuable tool for multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect functional groups during complex synthetic routes is crucial in the development of drug candidates .
Medicine: In medicinal chemistry, this compound is employed in the synthesis of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug, improving its bioavailability and reducing side effects .
Industry: In the chemical industry, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is used in the production of specialty chemicals and intermediates for various applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate primarily involves its role as a protecting group. The tert-butyl group shields the amine from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Comparison:
- tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is unique due to the presence of the sulfanyl group, which can undergo specific reactions such as oxidation to sulfoxides or sulfones.
- tert-butyl N-(2-oxoethyl)carbamate lacks the sulfanyl group, making it less versatile in oxidation reactions.
- tert-butyl N-(2-aminoethyl)carbamate has an amine group instead of a sulfanyl group, leading to different reactivity and applications.
- tert-butyl N-(2-hydroxyethyl)carbamate contains a hydroxyl group, which can participate in hydrogen bonding and other reactions not possible with the sulfanyl group .
This detailed article provides a comprehensive overview of tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H19NO3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)10-4-5-12-6-7-14/h14H,4-7H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
XZDOJWXBCFLINQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


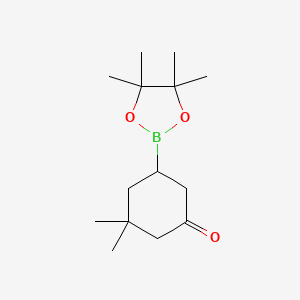

![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)

![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
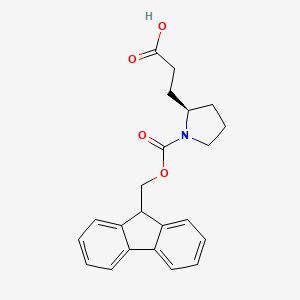


![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
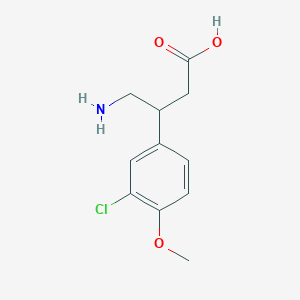
![[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
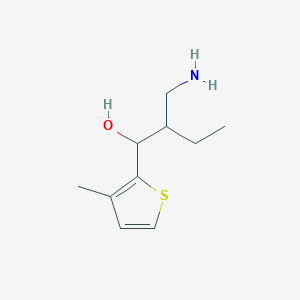
![[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543122.png)
